molecular formula C8H14N2O4 B1588308 Pro-Ser CAS No. 71835-80-8

Pro-Ser

Numéro de catalogue B1588308
Numéro CAS: 71835-80-8
Poids moléculaire: 202.21 g/mol
Clé InChI: AFWBWPCXSWUCLB-WDSKDSINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pro-Ser, also known as Prolylserine or P-S, is a chemical compound . It’s a type of chemical entity and a subclass of a chemical compound . Its chemical formula is C₈H₁₄N₂O₄ .


Synthesis Analysis

There is a study that discusses the Pro-Ser motif and its role in the resistance to glyphosate, a widely used herbicide . The Pro-Ser mutation and EPSPS overexpression were found to act together in glyphosate-resistant goosegrass .


Molecular Structure Analysis

The molecular structure of Pro-Ser can be analyzed using tools like ProSA-web , which allows the computation of various physical and chemical parameters for a given protein .


Chemical Reactions Analysis

A study has reported unusual fragmentation of Pro-Ser/Thr-containing peptides detected in collision-induced dissociation spectra . This suggests that Pro-Ser may undergo specific chemical reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pro-Ser can be computed using tools like ProtParam . This tool allows the computation of various parameters such as molecular weight, theoretical pI, amino acid composition, atomic composition, and more .

Applications De Recherche Scientifique

Herbicide Resistance in Plants

“Pro-Ser” mutation plays a significant role in herbicide resistance in plants. For instance, the Pro-106-Ser mutation and EPSPS overexpression have been observed in glyphosate-resistant goosegrass . This mutation, along with EPSPS overexpression, allows the plant to resist the effects of glyphosate, a widely used herbicide .

Protein Engineering

In protein engineering, “Pro-Ser” sequences, also known as Ser/Gly linkers, are often used to introduce flexible and hydrophilic spacers between protein domains . These linkers can affect the functional properties of fusion proteins, including energy transfer efficiency in luminescent sensor proteins, intramolecular domain interactions, and (multivalent) binding .

Biomedical Applications

“Pro-Ser” sequences have been found to have several biomedical applications. For example, sericin, a protein that contains “Pro-Ser” sequences, has been reported to induce antioxidant, anti-tyrosine, anti-aging, anti-elastase, antibacterial, anti-inflammatory, anti-tumor effects, and stimulate collagen production . These properties make “Pro-Ser” sequences valuable in the development of various biomedical products and therapies .

Cosmetics

The “Pro-Ser” sequences in sericin are also used in the cosmetics industry due to their anti-aging and collagen production effects . These properties can help improve skin health and appearance, making “Pro-Ser” sequences an important ingredient in many cosmetic products .

Food Industry

In the food industry, “Pro-Ser” sequences are used due to their biological activities . Their antioxidant properties, in particular, can help preserve food products and extend their shelf life .

Agriculture

The “Pro-Ser” mutation in plants, such as the Pro-106-Ser mutation in goosegrass, can contribute to herbicide resistance . This can be particularly useful in agriculture, where controlling weeds and maintaining crop health are crucial .

Mécanisme D'action

Target of Action

Proline-Serine (Pro-Ser) is a dipeptide formed from L-proline and L-serine residues . It primarily targets the Aurora A kinase, a serine/threonine kinase essential for mitotic entry and spindle assembly . Pro-Ser also targets serine proteases, a family of enzymes that degrade a wide range of proteins and play vital roles in various biological processes .

Mode of Action

Proline-Serine interacts with its targets, leading to several changes. In the case of Aurora A kinase, Pro-Ser contributes to the phosphorylation events responsible for the profound transformation of cellular architecture and physiology that occurs as cells progress through mitosis . For serine proteases, Pro-Ser is involved in several catalytic strategies common in enzymatic catalysis .

Biochemical Pathways

The action of Proline-Serine affects multiple biochemical pathways. It plays a significant role in the phosphorylation events during mitosis, affecting almost 30% of the proteome . Proline-Serine also influences the catalytic mechanism of serine proteases, which are involved in the degradation of a wide range of proteins .

Pharmacokinetics

The pharmacokinetics of Proline-Serine, like other peptides, involves absorption, distribution, metabolism, and excretion . These processes determine the bioavailability of Proline-Serine in the body.

Result of Action

The action of Proline-Serine results in significant molecular and cellular effects. For instance, the interaction of Proline-Serine with Aurora A kinase leads to the transformation of cellular architecture and physiology during mitosis . Similarly, its interaction with serine proteases results in the degradation of a wide range of proteins .

Propriétés

IUPAC Name

(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c11-4-6(8(13)14)10-7(12)5-2-1-3-9-5/h5-6,9,11H,1-4H2,(H,10,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWBWPCXSWUCLB-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428595
Record name CHEMBL209083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pro-Ser

CAS RN

71835-80-8
Record name CHEMBL209083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Pro-Ser?

A1: Pro-Ser, a dipeptide composed of proline and serine amino acids, has the molecular formula C8H14N2O4 and a molecular weight of 202.21 g/mol.

Q2: Is there any spectroscopic data available for Pro-Ser?

A: While specific spectroscopic data for the isolated Pro-Ser dipeptide might be limited, studies often utilize techniques like nuclear magnetic resonance (NMR) spectroscopy to analyze its conformation within larger peptides and proteins. For instance, NMR studies on cyclic pentapeptides revealed that the presence of a Pro-Ser sequence influenced the formation of specific beta-turn structures. []

Q3: What is known about the conformational preferences of the Pro-Ser sequence in peptides?

A: Research suggests that the Pro-Ser sequence exhibits a preference for specific conformations. Crystallographic studies on model dipeptides revealed that the Pro-Ser sequence often adopts a β-turn conformation. This preference is attributed to a stabilizing intramolecular hydrogen bond between the serine amide NH group and the serine side-chain oxygen atom. []

Q4: What is the biological significance of the Pro-Ser sequence being a substrate for prolyl endopeptidase?

A: Prolyl endopeptidase, a serine protease, preferentially cleaves peptide bonds at the C-terminal side of proline residues. Interestingly, research indicates that the presence of a phosphorylated serine residue (phosphoserine) following proline can significantly enhance the cleavage rate by prolyl endopeptidase. [, ] This suggests a potential regulatory mechanism where phosphorylation of serine residues adjacent to proline could modulate the activity of prolyl endopeptidase and influence the processing of peptides and proteins containing this sequence.

Q5: Are there examples of Pro-Ser containing peptides with biological activity?

A: Yes, several peptides containing the Pro-Ser sequence exhibit biological activities. For example, a peptide derived from maitake mushrooms with the sequence Tyr-Pro-Ser displayed angiotensin I-converting enzyme (ACE) inhibitory activity. [, ] ACE inhibitors are commonly used as antihypertensive agents. Additionally, a study investigating A-gliadin peptides, which are implicated in celiac disease, found that peptides containing the Pro-Ser-(Gln)2 sequence exhibited cytotoxic effects on CaCo-2 cells, a model for intestinal epithelial cells. [, ]

Q6: Can you provide more details about the role of Pro-Ser in A-gliadin peptides and celiac disease?

A: Research suggests that certain peptides derived from A-gliadin, a protein found in wheat gluten, can trigger an immune response in individuals with celiac disease. These peptides often contain repeated sequences like Pro-Ser-Gln-Gln and Gln-Gln-Gln-Pro. Studies on synthetic peptides mimicking these sequences revealed that they could agglutinate K562(S) cells, indicating a potential to disrupt cellular interactions. [] While the exact mechanisms by which these peptides elicit an immune response are still under investigation, their conformational properties, potentially influenced by the Pro-Ser sequence, are thought to play a role in their ability to interact with immune cells and trigger inflammation in the small intestine. []

Q7: Are there any other noteworthy occurrences of the Pro-Ser sequence in proteins?

A: The Pro-Ser dipeptide is found within the tandem repeat sequence of the C-terminal domain of RNA polymerase II, which has the consensus sequence Ser-Pro-Thr-Ser-Pro-Ser-Tyr. [] Although the exact function of this repeat remains unclear, conformational analyses suggest the presence of turn structures, potentially influencing the domain's interaction with other proteins involved in transcription regulation.

Q8: What is the role of the Pro-Ser sequence in the heart stimulant anthopleurin A?

A: Anthopleurin A, a potent heart stimulant isolated from the sea anemone Anthopleura xanthogrammica, contains the Pro-Ser sequence within its 49 amino acid structure. While the specific role of the Pro-Ser dipeptide in the overall activity of this cardiotonic toxin hasn't been explicitly studied, the complete amino acid sequence of anthopleurin A, including the Pro-Ser motif, has been determined, and its three-dimensional structure has been investigated. [] These studies aim to understand the structure-activity relationships of this potent toxin and potentially guide the development of novel therapeutic agents for cardiovascular diseases.

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